(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane
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Overview
Description
(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FS It is characterized by the presence of a fluorine atom, two methyl groups, and a methylsulfane group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane can be achieved through several methods. One common approach involves the reaction of 3-fluoro-2,4-dimethylphenylboronic acid with methylsulfanyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the sulfane form.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
These functionalities can improve the bioavailability, metabolic stability, and overall efficacy of drug candidates .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the sulfur atom can engage in redox reactions and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-2,4-dimethylphenyl)(methyl)sulfane
- (3-Methoxy-2,4-dimethylphenyl)(methyl)sulfane
- (3-Fluoro-2,4-dimethylphenyl)(ethyl)sulfane
Uniqueness
(3-Fluoro-2,4-dimethylphenyl)(methyl)sulfane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form specific interactions with biological targets .
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-4-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FS/c1-6-4-5-8(11-3)7(2)9(6)10/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANJUSJZLDFBSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)SC)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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